(3-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)-phenylmethanone
Description
(3-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)-phenylmethanone is a heterocyclic organic compound featuring a 1,2-oxazolidinone core substituted with a hydroxyl group at position 3 and a methyl group at position 3. The phenylmethanone moiety is attached to the oxazolidinone ring, forming a ketone linkage. This structural arrangement confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
CAS No. |
114056-82-5 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(3-hydroxy-5-methyl-1,2-oxazolidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H13NO3/c1-8-7-10(13)12(15-8)11(14)9-5-3-2-4-6-9/h2-6,8,10,13H,7H2,1H3 |
InChI Key |
WFQFLYCGFOQXDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(O1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural similarities and differences between the target compound and related molecules:
| Compound Name | Molecular Formula | Key Structural Features | Bioactivity Highlights |
|---|---|---|---|
| (3-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)-phenylmethanone | C₁₁H₁₃NO₃ | 3-hydroxy, 5-methyl oxazolidinone, phenylmethanone | Antimicrobial, enzyme inhibition |
| (3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone | C₁₁H₁₃NO₂ | 3-methyl oxazolidinone, phenylmethanone | Antibacterial (e.g., Linezolid derivatives) |
| (5-Methyl-1,2,4-oxadiazol-3-yl)methanol | C₃H₆N₂O₂ | Oxadiazole core, hydroxymethyl group | Antimicrobial, solubility enhancer |
| Linezolid | C₁₆H₂₀FN₃O₄ | Oxazolidinone, fluorophenyl group | Broad-spectrum antibiotic |
Key Observations :
- Oxazolidinone vs.
- Hydroxy Group Impact: The 3-hydroxy substitution distinguishes the target compound from non-hydroxylated analogs like (3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone, enhancing solubility (estimated 12.5 mg/mL in water vs. 8.2 mg/mL for the methyl analog) .
Antimicrobial Activity
- Target Compound: Demonstrates moderate antimicrobial activity against Gram-positive bacteria (MIC: 8 µg/mL for S. aureus), attributed to hydrogen bonding via the hydroxy group and hydrophobic interactions from the phenylmethanone .
- Linezolid : Exhibits potent activity (MIC: 1–4 µg/mL) due to its fluorophenyl group, which enhances binding to ribosomal targets .
- (5-Methyl-1,2,4-oxadiazol-3-yl)methanol: Shows weaker activity (MIC: 32 µg/mL) but improved solubility due to the hydroxymethyl group .
Enzyme Inhibition
- The target compound’s hydroxy group enables competitive inhibition of fungal lanosterol 14α-demethylase (IC₅₀: 15 µM), a mechanism absent in non-hydroxylated analogs .
Physicochemical Properties
| Property | Target Compound | (3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone | Linezolid |
|---|---|---|---|
| LogP | 1.8 | 2.4 | 0.9 |
| Water Solubility | 12.5 mg/mL | 8.2 mg/mL | 3.1 mg/mL |
| Melting Point | 145–148°C | 132–135°C | 181–183°C |
Insights :
- The lower LogP of the target compound compared to its methyl analog reflects the hydrophilic contribution of the hydroxy group.
- Linezolid’s higher melting point correlates with its crystalline stability and prolonged release in formulations .
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